
1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine
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Overview
Description
1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound characterized by the presence of a cyclopropylsulfonyl group attached to a piperidine ring, which is further substituted with a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropylsulfonyl chloride with 4-(thiophen-2-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group and thiophen-2-yl moiety may contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(Thiophen-2-yl)piperidine: Shares the thiophen-2-yl group but lacks the cyclopropylsulfonyl group.
4-(Thiophen-2-yl)piperidine: Similar structure but without the cyclopropylsulfonyl substitution.
Cyclopropylsulfonyl derivatives: Compounds with the cyclopropylsulfonyl group attached to different core structures.
Uniqueness: 1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the combination of the cyclopropylsulfonyl group and the thiophen-2-yl group attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(Cyclopropylsulfonyl)-4-(thiophen-2-yl)piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the cyclopropylsulfonyl and thiophene moieties, suggest a diverse range of interactions with biological targets. This article aims to consolidate existing research findings, explore potential mechanisms of action, and outline the biological activity of this compound.
Chemical Structure and Properties
The molecular formula for this compound is C11H13N1O2S1 with a molecular weight of approximately 225.35 g/mol. The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and a thiophene ring, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that thiophene derivatives often exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess such activities.
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound | Target Organism | MIC (µg/mL) | Reference |
---|---|---|---|
Thiophene derivative A | E. coli | 10 | |
Thiophene derivative B | S. aureus | 5 | |
This compound | TBD | TBD | TBD |
The exact mechanisms by which this compound exerts its effects remain to be fully elucidated. However, based on the structural characteristics of similar compounds, several hypotheses can be proposed:
- Enzyme Inhibition : The sulfonamide group may enable the compound to inhibit enzymes involved in critical cellular pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation or infection.
Further studies utilizing biochemical assays and molecular docking simulations are necessary to clarify these interactions.
Case Studies
A limited number of studies have explored the biological activities of piperidine derivatives in general. For example, research has demonstrated that certain piperidine-based compounds exhibit significant antifungal activity against Candida auris, a pathogen resistant to many antifungals . This suggests that derivatives like this compound could be promising candidates for further investigation.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-thiophen-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c14-17(15,11-3-4-11)13-7-5-10(6-8-13)12-2-1-9-16-12/h1-2,9-11H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXOUEBICMJXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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